molecular formula C24H24N2O5S B4906373 N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide

Cat. No.: B4906373
M. Wt: 452.5 g/mol
InChI Key: SEGCYCDCHOADAM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step might involve coupling the benzodioxole and sulfamoyl intermediates with a benzamide derivative under specific conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the sulfamoyl group or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide: Lacks the sulfamoyl group.

    3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide: Lacks the benzodioxole moiety.

    N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide: Lacks the methyl group on the benzamide.

Uniqueness

The unique combination of the benzodioxole, sulfamoyl, and benzamide groups in N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-15-5-4-6-20(17(15)3)26-32(28,29)23-12-19(9-7-16(23)2)24(27)25-13-18-8-10-21-22(11-18)31-14-30-21/h4-12,26H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCYCDCHOADAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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